N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-3-methylbenzamide
Description
N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-3-methylbenzamide (CAS No. 954628-22-9) is a benzamide derivative characterized by a pyrrolidinone core substituted with a 4-methoxyphenyl group and a 3-methylbenzamide moiety. Its molecular formula is C₂₀H₂₂N₂O₃, with a molecular weight of 338.4 g/mol . The 4-methoxyphenyl group contributes electron-donating effects, while the 3-methylbenzamide moiety introduces steric and electronic modifications.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-4-3-5-16(10-14)20(24)21-12-15-11-19(23)22(13-15)17-6-8-18(25-2)9-7-17/h3-10,15H,11-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUFJCWEOCVSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide
- Key Difference : Methoxy group at the 3-position of the phenyl ring (vs. 4-position in the target compound).
- Impact : The 3-methoxy substituent reduces symmetry and may alter binding affinity in biological systems due to steric hindrance and electronic distribution changes. This compound has shown anti-inflammatory activity in preliminary studies .
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
- Key Difference : Nitro group at the 2-position of the benzamide (vs. methyl group at 3-position).
- Impact : The electron-withdrawing nitro group enhances reactivity in electrophilic substitution reactions and may increase interactions with enzymes or receptors. Reported to exhibit analgesic effects .
Functional Group Variations
N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethylbenzene-1-sulfonamide
- Key Difference : Replacement of benzamide with sulfonamide .
- Impact: Sulfonamide groups improve water solubility and are associated with antimicrobial activity.
N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide
- Key Difference : Fluorine atom and naphthalene core (vs. methoxy and benzene).
- Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
Structural Analogues with Modified Cores
3-Chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
- Key Difference: Incorporation of a thiadiazole ring instead of pyrrolidinone.
- Impact : Thiadiazole enhances heterocyclic diversity, improving interactions with hydrophobic enzyme pockets. This compound is investigated for antimicrobial and anticancer applications .
N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(morpholinosulfonyl)benzamide
- Key Difference: Morpholinosulfonyl group introduces a bulky, polar substituent.
Comparative Data Table
Mechanistic and Pharmacological Insights
- Electronic Effects : Methoxy groups (electron-donating) enhance resonance stabilization, while nitro groups (electron-withdrawing) increase electrophilicity, affecting receptor binding .
- Steric Considerations : 3-Methyl substituents on benzamide may hinder rotation, influencing conformational stability and target selectivity .
- Solubility and Bioavailability: Sulfonamide and morpholino derivatives exhibit improved aqueous solubility, critical for drug delivery .
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